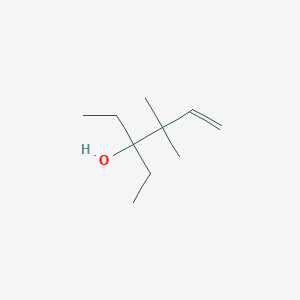

3-Ethyl-4,4-dimethylhex-5-en-3-ol

Beschreibung

3-Ethyl-4,4-dimethylhex-5-en-3-ol is a branched tertiary alcohol with the molecular formula C₁₀H₂₀O. Its structure features a hydroxyl group (-OH) at the 3rd carbon, adjacent to an ethyl group and two methyl groups at the 4th carbon, along with a double bond at the 5th position of the hexene chain. This configuration imparts unique steric and electronic properties, influencing its physical characteristics (e.g., boiling point, solubility) and reactivity (e.g., acid-catalyzed dehydration or oxidation resistance)1.

Eigenschaften

CAS-Nummer |

55629-20-4 |

|---|---|

Molekularformel |

C10H20O |

Molekulargewicht |

156.26 g/mol |

IUPAC-Name |

3-ethyl-4,4-dimethylhex-5-en-3-ol |

InChI |

InChI=1S/C10H20O/c1-6-9(4,5)10(11,7-2)8-3/h6,11H,1,7-8H2,2-5H3 |

InChI-Schlüssel |

RQUZXINQUUMFES-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(C(C)(C)C=C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4,4-dimethylhex-5-en-3-ol can be achieved through several methods. One common approach involves the alkylation of 4,4-dimethylhex-5-en-3-one with ethyl magnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-4,4-dimethylhex-5-en-3-ol may involve catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method is advantageous due to its scalability and cost-effectiveness. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-4,4-dimethylhex-5-en-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols. Common reducing agents include hydrogen gas (H2) with a metal catalyst.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.

Reduction: H2 gas with a palladium catalyst under high pressure.

Substitution: SOCl2 in the presence of pyridine as a base.

Major Products Formed

Oxidation: 3-Ethyl-4,4-dimethylhex-5-en-3-one or 3-Ethyl-4,4-dimethylhexanoic acid.

Reduction: 3-Ethyl-4,4-dimethylhexanol.

Substitution: 3-Ethyl-4,4-dimethylhex-5-en-3-yl chloride.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-4,4-dimethylhex-5-en-3-ol has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism by which 3-Ethyl-4,4-dimethylhex-5-en-3-ol exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond in its structure may also participate in electrophilic or nucleophilic addition reactions, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Ethyl-4,4-dimethylhex-5-en-3-ol with three analogs, focusing on structural variations and their implications for properties and reactivity.

Table 1: Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Substituents | Boiling Point (°C, est.) | Solubility in Water (g/100 mL, est.) |

|---|---|---|---|---|

| 3-Ethyl-4,4-dimethylhex-5-en-3-ol | C₁₀H₂₀O | -OH, -C₂H₅, -2(CH₃), C=C (5-en) | ~180–190 | 0.5–1.0 |

| 3-Methylhex-5-en-3-ol | C₇H₁₂O | -OH, -CH₃, C=C (5-en) | ~160–170 | 2.0–3.0 |

| 4,4-Dimethylhex-5-en-3-ol | C₈H₁₄O | -OH, -2(CH₃), C=C (5-en) | ~170–180 | 1.0–1.5 |

| 3-Ethyl-4-methylhex-4-en-3-ol | C₉H₁₈O | -OH, -C₂H₅, -CH₃, C=C (4-en) | ~190–200 | 0.3–0.8 |

Key Observations:

Steric Effects : The ethyl and dual methyl groups in 3-Ethyl-4,4-dimethylhex-5-en-3-ol create significant steric hindrance, reducing its water solubility compared to less-branched analogs like 3-Methylhex-5-en-3-ol.

Double Bond Position : The 5-en double bond in the target compound vs. the 4-en position in 3-Ethyl-4-methylhex-4-en-3-ol alters carbocation stability during acid-catalyzed dehydration, favoring different elimination pathways (e.g., Zaitsev vs. Hofmann products)2.

Boiling Points : Increased branching lowers boiling points due to reduced surface area for van der Waals interactions. However, the larger molecular size of 3-Ethyl-4,4-dimethylhex-5-en-3-ol partially offsets this trend compared to smaller analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.